molecular formula C9H20ClNO2 B1439875 3-(2-Propoxyethoxy)pyrrolidine hydrochloride CAS No. 1219981-28-8

3-(2-Propoxyethoxy)pyrrolidine hydrochloride

Cat. No. B1439875
M. Wt: 209.71 g/mol
InChI Key: HBSKITBONSNGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Propoxyethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClNO2 . It has an average mass of 209.714 Da and a mono-isotopic mass of 209.118256 Da . This product is intended for research use only.


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of 3-(2-Propoxyethoxy)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring attached to a propoxyethoxy group .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the functional groups present in the molecule . The structure-activity relationship (SAR) analysis revealed that the substituent on the phenyl ketone influences the biological activity .

Scientific Research Applications

  • Synthesis of Pyrrolidine and Piperidine Alkanoic Acid Hydrochlorides

    • Researchers have developed methods for synthesizing various pyrrolidine and piperidine alkanoic acid hydrochlorides, including 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, using hydrogenation and acidic hydrolysis techniques. These compounds find application in the synthesis of more complex organic molecules (Tsui & Wood, 1979).
  • Chemistry and Applications of Pyrrolidines

    • Pyrrolidines, including 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, demonstrate significant biological effects and are used in medicine, dyes, and agrochemical substances. Understanding their chemistry is essential for advancing scientific and industrial applications (Żmigrodzka et al., 2022).
  • Organometallic Complexes Involving Pyrrolidine Compounds

    • Research into the creation of organometallic complexes with pyrrolidine rings, including derivatives of 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, has shown potential applications in catalysis and material science (Singh et al., 2003).
  • Electroanalytic and Spectroscopic Properties of Pyrrolidine Derivatives

    • Studies have explored the electroanalytic and spectroscopic properties of N-linked polybispyrroles based on pyrrolidine derivatives, showing potential in electrochromic materials and ion sensors (Mert, Demir, & Cihaner, 2013).
  • Synthetic Strategies Involving Pyrrolidine Molecules

    • Advances in synthetic methods for creating various pyrrolidine molecules, including 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, have been explored for their potential in medicinal chemistry and organic synthesis (Smaliy et al., 2011).
  • Applications in Organic Synthesis and Bioactive Compound Development

    • Research on pyrrolidines, including 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, has focused on their use as starting materials in organic synthesis for developing bioactive compounds (Alves, 2007).
  • Polymer Chemistry Involving Pyrrolidine Derivatives

    • Studies in polymer chemistry have utilized pyrrolidine derivatives, including 3-(2-Propoxyethoxy)pyrrolidine hydrochloride, for the development of conducting polymers with applications in various industries (Blinova et al., 2007).

properties

IUPAC Name

3-(2-propoxyethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-2-5-11-6-7-12-9-3-4-10-8-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSKITBONSNGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Propoxyethoxy)pyrrolidine hydrochloride

CAS RN

1219981-28-8
Record name Pyrrolidine, 3-(2-propoxyethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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